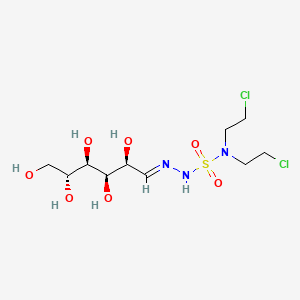
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) involves the reaction of glucose with N,N-bis-(2-chloroethyl)sulfamoyl hydrazine. The reaction typically takes place in an aqueous solution under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) undergoes various chemical reactions, including substitution and cyclization reactions. Common reagents used in these reactions include hydrazine and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can lead to the formation of heterocyclic compounds .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties .
Mechanism of Action
The mechanism of action of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by modifying the activity of specific enzymes or proteins, leading to changes in cellular functions . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) can be compared with other similar compounds, such as N,N-bis-(2-chloroethyl)methylamine and N,N-bis-(2-chloroethyl)hydrazides . These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) lies in its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
95444-95-4 |
|---|---|
Molecular Formula |
C10H21Cl2N3O7S |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(1E,2S,3R,4R,5R)-1-[bis(2-chloroethyl)sulfamoylhydrazinylidene]-2,3,4,5,6-pentahydroxyhexane |
InChI |
InChI=1S/C10H21Cl2N3O7S/c11-1-3-15(4-2-12)23(21,22)14-13-5-7(17)9(19)10(20)8(18)6-16/h5,7-10,14,16-20H,1-4,6H2/b13-5+/t7-,8+,9+,10+/m0/s1 |
InChI Key |
WTTSTZJSFIBNJU-RIOSXYJZSA-N |
Isomeric SMILES |
C(CCl)N(CCCl)S(=O)(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CCl)N(CCCl)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















